methyl 3-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-thiophenecarboxylate -

methyl 3-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-thiophenecarboxylate

Catalog Number: EVT-4268812
CAS Number:
Molecular Formula: C17H14N6O4S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, ATP-competitive inhibitor of AKT kinase. It exhibits strong inhibitory activity against all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values in the nanomolar range []. This compound effectively inhibits intracellular AKT activity, as demonstrated by the reduced phosphorylation levels of GSK3β. Preclinical studies in mice bearing human breast carcinoma xenografts have shown that GSK690693 effectively inhibits tumor growth [].

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound is identified as a potential therapeutic candidate for COVID-19 []. Molecular docking studies showed its strong binding affinity to various COVID-19 related proteins, including the main protease (Mpro) and human ACE2, suggesting potential antiviral activity [].

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor investigated for its pulmonary vasodilator effects []. Studies in rats demonstrated that SB-772077-B effectively reduces pulmonary and systemic arterial pressures and improves cardiac output, suggesting potential therapeutic applications for pulmonary hypertension [].

Series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3)

Compound Description: These compounds, synthesized from 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 2-ethoxy-4-formyl-phenyl benzenesulfonate, were evaluated for their antibacterial and aldose reductase (AR) inhibitory activities []. Several derivatives displayed promising AR inhibitory activities, suggesting their potential as antidiabetic agents [].

Series of 2-(3-Alkyl/Aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl Benzenesulfonates (3)

Compound Description: This series of compounds, synthesized from 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 2-benzenesulfonyloxybenzaldehyde, were investigated for their antioxidant and antibacterial properties []. Some derivatives, particularly the Mannich bases, demonstrated significant iron-binding capacity, suggesting potential antioxidant activity [].

4-Amino-1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazin-7-one

Compound Description: This compound is a novel nucleoside analog synthesized through a multistep process involving a mononuclear heterocyclic rearrangement (m.h.r.) []. This compound represents a significant achievement in nucleoside chemistry, providing a new synthetic strategy for preparing single regioisomers of imidazo[4,5-d]pyridazin-7-one nucleosides [].

Properties

Product Name

methyl 3-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-thiophenecarboxylate

IUPAC Name

methyl 3-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]amino]thiophene-2-carboxylate

Molecular Formula

C17H14N6O4S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C17H14N6O4S/c1-26-17(25)14-10(6-7-28-14)19-12(24)8-23-11-5-3-2-4-9(11)20-16(23)13-15(18)22-27-21-13/h2-7H,8H2,1H3,(H2,18,22)(H,19,24)

InChI Key

WXAVHFIWUMVQMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.